molecular formula C18H30O2 B096074 (R)-lamenallenic acid CAS No. 18689-88-8

(R)-lamenallenic acid

Cat. No. B096074
CAS RN: 18689-88-8
M. Wt: 278.4 g/mol
InChI Key: IHBRXZJPXHXMCN-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-lamenallenic acid is a type of fatty acid that is found in certain microorganisms. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

Synthesis and Structural Insights

  • (R)-Lamenallenic acid, an axially chiral allene, has been synthesized with high enantioselectivity using the EATA (enantioselective allenylation of terminal alkynes) reaction and aerobic oxidation of alcohols. This synthesis from methyl 5-hexynoate and (E)-10-dodecenal demonstrates a practical approach for producing (R)-lamenallenic acid with significant selectivity and efficiency (Jiang, Xue, & Ma, 2017).

Natural Occurrence and Identification

  • (R)-Lamenallenic acid was identified as a constituent of Lamium purpureum L. seed oil, representing a new acid characterized as (-)-octadeca-5,6-trans-16-trienoic acid. This discovery was significant in expanding the understanding of natural fatty acids and their derivatives (Mikolajczak, Rogers, Smith, & Wolff, 1967).

Potential Applications in Material Sciences

  • Research into sulfonated reduced graphene oxide (S-rGO) nanosheets, which involve derivatives of (R)-lamenallenic acid, highlights potential applications in material sciences, particularly for enhancing membrane selectivity and conductivity in various industrial processes (Zhao et al., 2017).

Impact on Polymer Sciences

  • Studies on copolymers of (R)-3-hydroxybutyric acid, which include insights into (R)-lamenallenic acid derivatives, have provided valuable information on the crystallization behavior, thermal properties, and enzymatic degradability of specific polyesters. This research contributes significantly to the understanding of polymer sciences and material engineering (Abe et al., 1998; Abe et al., 2000; Abe et al., 1999).

properties

CAS RN

18689-88-8

Product Name

(R)-lamenallenic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-3,12,14H,4-11,15-17H2,1H3,(H,19,20)/b3-2+

InChI Key

IHBRXZJPXHXMCN-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CCCCCCCCC=C=CCCCC(=O)O

SMILES

CC=CCCCCCCCCC=C=CCCCC(=O)O

Canonical SMILES

CC=CCCCCCCCCC=C=CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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